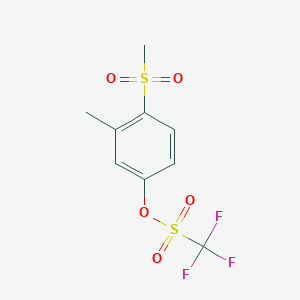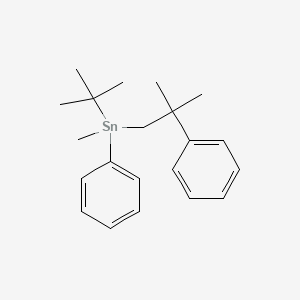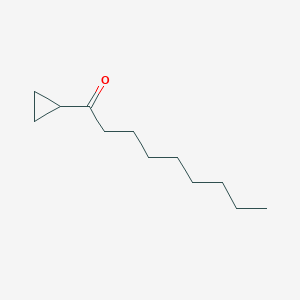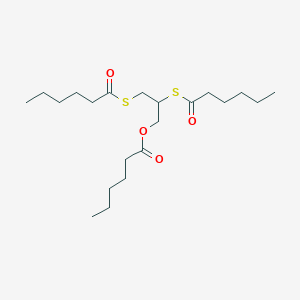
1,3-Dioxepane, 2-(2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxepane, 2-(2-furanyl)- is an organic compound that belongs to the class of heterocyclic compounds It features a seven-membered ring containing two oxygen atoms and a furan ring attached to the second carbon of the dioxepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxepane, 2-(2-furanyl)- can be synthesized through a radical ring-opening polymerization process. This involves the copolymerization of 2-methylene-1,3-dioxepane with other monomers such as N,N-dimethylacrylamide . The reaction typically requires the presence of radical initiators and can be conducted under mild conditions.
Industrial Production Methods
Industrial production of 1,3-Dioxepane, 2-(2-furanyl)- may involve the use of advanced polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. This method allows for the controlled synthesis of polymers with specific molecular weights and compositions .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxepane, 2-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxepane, 2-(2-furanyl)- has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of biodegradable polymers for drug delivery systems.
Biomedical Applications: The compound is explored for its potential in creating pH-sensitive polymeric prodrugs for targeted drug delivery.
Material Science: It is used in the preparation of degradable polymeric nanomaterials with various morphologies.
Wirkmechanismus
The mechanism of action of 1,3-Dioxepane, 2-(2-furanyl)- involves its ability to undergo ring-opening polymerization, which allows it to form polymers with specific properties. The molecular targets and pathways involved in its action include the formation of ester linkages in the polymer backbone, which contribute to the biodegradability and functionality of the resulting materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dioxepane
- 1,4-Dioxepane
- 1,3-Dioxolane
Comparison
1,3-Dioxepane, 2-(2-furanyl)- is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties. Compared to its isomers, 1,3-dioxepane is more stable and less prone to hydrolysis . The furan ring also enhances its potential for use in advanced polymeric materials and drug delivery systems .
Eigenschaften
CAS-Nummer |
58997-03-8 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
2-(furan-2-yl)-1,3-dioxepane |
InChI |
InChI=1S/C9H12O3/c1-2-6-12-9(11-5-1)8-4-3-7-10-8/h3-4,7,9H,1-2,5-6H2 |
InChI-Schlüssel |
UBJGGGFAOWYKDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(OC1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)










